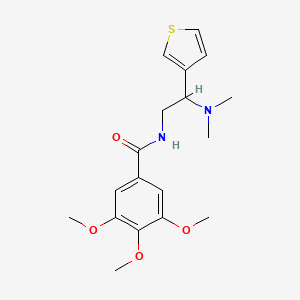

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide

Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked to a dimethylaminoethyl-thiophene substituent.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-20(2)14(12-6-7-25-11-12)10-19-18(21)13-8-15(22-3)17(24-5)16(9-13)23-4/h6-9,11,14H,10H2,1-5H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLKYSCDHQYUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

- Molecular Formula : C19H26N2O4S

- Molecular Weight : 378.5 g/mol

- Structure : The compound features a thiophenyl group and a trimethoxybenzamide moiety, which are significant for its biological interactions.

The biological activity of this compound can be primarily attributed to its interaction with various cellular targets, particularly in the context of cancer therapy. The following mechanisms have been proposed:

- Microtubule Disruption : Similar compounds have shown efficacy in disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells .

- Receptor Modulation : The dimethylamino group may enhance the compound's ability to interact with neurotransmitter receptors, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds structurally related to this compound:

- In Vitro Studies : Research has demonstrated that similar benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds targeting microtubule dynamics have been shown to induce apoptosis in breast and lung cancer cells .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Sailer et al. (2021) | MCF-7 (breast cancer) | 15 | Microtubule disruption |

| Kraus et al. (2020) | A549 (lung cancer) | 10 | Apoptosis induction via tubulin binding |

Neuroprotective Effects

The compound's dimethylamino group may confer neuroprotective properties by modulating neurotransmitter systems:

- Neuroprotection Studies : Compounds with similar structures have shown promise in models of neurodegeneration by inhibiting oxidative stress and inflammation .

Case Studies

-

Case Study 1 : A study on a related compound demonstrated significant tumor regression in xenograft models when administered at doses that disrupted microtubule dynamics.

- Results : Complete tumor regression was observed in 40% of treated mice after 30 days of treatment.

-

Case Study 2 : In a neurodegenerative model, a derivative of this compound improved cognitive function in rodents by reducing markers of oxidative stress.

- Results : Treated animals showed a 50% reduction in oxidative markers compared to controls.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide exhibit significant antioxidant properties. For example, derivatives of thiophene-based compounds have shown inhibition rates up to 62% using the ABTS method compared to ascorbic acid as a standard. This antioxidant activity is crucial in preventing oxidative stress-related diseases.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. A comparative study demonstrated that derivatives showed higher activity against Gram-positive bacteria than Gram-negative strains. The results are summarized in the following table:

| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 20 | 83.3 |

| 7b | Bacillus subtilis | 20 | 82.6 |

| 7b | Pseudomonas aeruginosa | 19 | 86.9 |

| Ampicillin | E. coli | 25 | - |

These findings suggest that this compound and its derivatives may be promising candidates for developing new antibacterial agents.

Antioxidant Properties

A study highlighted that amino thiophene derivatives exhibited significant antioxidant activities attributed to their ability to scavenge free radicals effectively. These properties make them suitable candidates for further research in therapeutic applications related to oxidative stress.

Antimicrobial Studies

Another research paper focused on the synthesis and evaluation of various thiophene derivatives, showing that modifications on the thiophene ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Molecular Docking Studies

Molecular docking analyses have been performed to predict interactions between this compound and various protein targets, revealing potential pathways for therapeutic applications. This computational approach aids in understanding how structural modifications can influence biological activity.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The trimethoxybenzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is critical for modifying the compound’s pharmacological profile, as amide bonds often serve as drug targets.

Dimethylamino Group Reactivity

The dimethylamino group can participate in:

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Protonation : Acidic conditions may protonate the amine, altering its solubility and interaction with biological targets.

Thiophene Ring Substitution

The thiophene ring’s electron-deficient nature allows for electrophilic substitution reactions. Potential sites for substitution include positions adjacent to the ethyl bridge.

Oxidation and Reduction

The compound may undergo oxidation (e.g., via potassium permanganate) to generate oxidized derivatives or reduction (e.g., using sodium borohydride) to produce reduced analogs.

Amide Coupling

The synthesis of this compound typically involves amide coupling between 3,4,5-trimethoxybenzoyl chloride and a dimethylaminoethyl-thiophene precursor. This reaction is facilitated by bases like triethylamine under controlled conditions (e.g., room temperature, inert atmosphere).

Functional Group Tolerance

The compound demonstrates tolerance to various functional groups during synthesis. For example, benzothiazole derivatives (structurally similar) undergo Ru(II)-catalyzed amidation without Curtius rearrangement, suggesting robustness under metal-catalyzed conditions .

Mechanistic Insights

In analogous systems (e.g., benzothiazole derivatives), Ru(II)-catalyzed amidation proceeds via C–H activation to form ruthenacycles, followed by azide insertion and nitrogen extrusion. This mechanism highlights the importance of directing groups and catalytic efficiency in selective bond formation .

Biological Implications

The trimethoxybenzamide group contributes to potential biological activity, such as antibacterial or anticancer properties. For example, thiazole derivatives with electron-withdrawing groups exhibit enhanced antibacterial efficacy, suggesting that structural modifications (e.g., nitro groups) could optimize bioactivity .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic/base conditions | Release of carboxylic acid and amine |

| Alkylation | Alkyl halides (e.g., methyl iodide) | Quaternary ammonium salt formation |

| Electrophilic substitution | Electrophiles (e.g., nitronium ion) | Substituted thiophene derivatives |

| Oxidation | KMnO₄, CrO₃ | Oxidized analogs |

| Reduction | NaBH₄, LiAlH₄ | Reduced derivatives |

Comparison with Similar Compounds

Key Observations :

- The thiophene ring in the target compound distinguishes it from analogs with furan (6b) or phenyl groups (4g). Thiophene’s sulfur atom may enhance lipophilicity and influence binding interactions .

Pharmacological Activity

While direct data for the target compound are unavailable, structural analogs exhibit notable bioactivity:

- Cytotoxicity : Compound 6b showed antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values in the low micromolar range .

- Schiff Base Derivatives: Compound 4g demonstrated enhanced cytotoxicity compared to non-Schiff base analogs, attributed to improved membrane permeability .

- Thiophene-Containing Analogs : The tetrahydrobenzothiophene derivative () exhibited kinase inhibitory activity, suggesting the thiophene moiety’s role in target engagement .

Hypothesis: The target compound’s dimethylamino group may enhance cellular uptake, while the thiophene ring could modulate selectivity for sulfur-interacting enzymes (e.g., cytochrome P450).

Physicochemical Properties

Notes:

- The dimethylamino group in the target compound may reduce crystallinity (lower melting point) compared to cyano- or hydroxy-substituted analogs .

- LogP predictions suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Q & A

Q. What synthetic methodologies are reported for constructing the 3,4,5-trimethoxybenzamide scaffold in related compounds?

The 3,4,5-trimethoxybenzamide moiety is commonly synthesized via coupling reactions between 3,4,5-trimethoxybenzoyl chloride and amine derivatives. For example, in thiazole-containing analogs, ethyl 2-amino thiazole-4-carboxylate reacts with 3,4,5-trimethoxybenzoyl chloride under reflux conditions, followed by purification via preparative TLC or column chromatography . Lawesson’s reagent is occasionally employed to introduce thioamide groups, as seen in the synthesis of peptidomimetic thiazole derivatives .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically involves:

- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.14 ppm for trimethoxyphenyl groups) and carbon backbone .

- IR Spectroscopy : Identifies functional groups like C=O (1667–1638 cm⁻¹) and NH stretches (3278–3209 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What role does the thiophen-3-yl group play in the compound’s physicochemical properties?

The thiophene ring enhances π-π stacking interactions with biological targets, while its electron-rich nature may influence redox properties. Substituents at the 3-position (e.g., dimethylaminoethyl) modulate solubility and bioavailability by altering lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

- Trimethoxyphenyl Modifications : Replace methoxy groups with halogens or bulky substituents to assess steric and electronic effects on binding to fungal cytochrome P450 enzymes .

- Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in analogs with trifluoromethylphenyl groups .

- Aminoethyl Chain Variations : Replace dimethylamino with cyclic amines (e.g., piperazine) to improve blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Test the compound across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Comparative Assays : Benchmark activity against known standards (e.g., fluconazole for antifungal studies) under identical conditions to control for assay variability .

- Metabolic Profiling : Use liver microsomes or cytochrome P450 isoforms to assess if discrepancies arise from differential metabolism .

Q. How can crystallographic data inform the design of analogs with improved target binding?

X-ray structures of related benzamides (e.g., N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide) reveal key hydrogen bonds between methoxy groups and kinase active sites. Molecular docking can predict how thiophene or dimethylaminoethyl substitutions alter binding to targets like tubulin or DNA gyrase .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

- Preparative TLC : Effective for small-scale purification using n-hexane/ethyl acetate (50:50) as mobile phase .

- Reverse-Phase HPLC : Utilizes C18 columns with acetonitrile/water gradients for high-purity isolation, especially for analogs with polar substituents .

Q. How to mitigate stability issues during storage?

- Lyophilization : Stabilizes the compound in solid form, avoiding hydrolysis of the amide bond.

- Low-Temperature Storage : Maintain at -20°C under inert atmosphere (argon) to prevent oxidation of the thiophene ring .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.